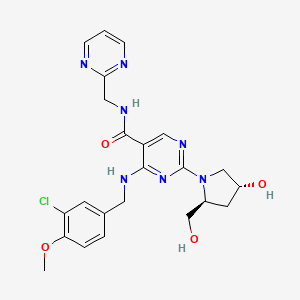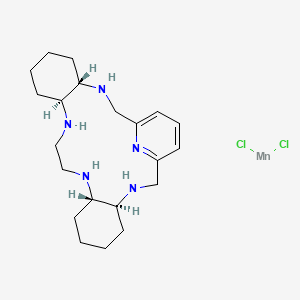
AURKA-IN-12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AURKA-IN-12 is a novel AURKA inhibitor, reducing clonogenicity, arresting the cell cycle at the G2/M phase, and inducing caspase-mediated apoptotic cell death in HCT116 human colon cancer cells.
Wissenschaftliche Forschungsanwendungen
Molecular Mechanisms and Cancer Therapy Opportunities
Aurora kinase A (AURKA) is a serine/threonine kinase crucial for cell division, showing higher expression in multiple tumor types. AURKA's activation plays a significant role in various cancers. Its substrates, some being mitosis regulators, tumor suppressors, or oncogenes, are altered by AURKA-mediated phosphorylation. This evidence supports AURKA as a target for cancer therapy, with small molecule inhibitors (AKIs) being tested in clinical trials (Du et al., 2021).
Metabolic Reprogramming in Glioblastoma
AURKA inhibition in glioblastoma (GBM) results in metabolic reprogramming. AURKA inhibition suppresses glycolysis and enhances fatty acid oxidation (FAO), suggesting a potential novel therapy against recalcitrant malignancies when combined with FAO inhibitors (Nguyen et al., 2021).
Synthetic Lethal Targeting in Precision Cancer Medicine
AURKA is identified as a synthetic lethal partner of multiple tumor suppressors. Leveraging synthetic lethality in cancer treatment, especially targeting mutant tumor suppressors, AURKA emerges as a significant player. This approach is crucial for pharmacological targeting of theoretically undruggable mutant tumor suppressors (Mou et al., 2021).
Centriolar Satellites and Ciliary Functions
AURKA has extensive interactions with centriolar satellites, regulating its ciliary functions. These satellites are vital for the proteostatic regulation of AURKA, affecting its activity and localization in quiescent cells. This interaction is crucial for understanding AURKA's spatiotemporal regulation and its role in ciliary functions (Arslanhan et al., 2021).
Drug Resistance and Expression Analysis
AURKA's overexpression in various cancers contributes to drug resistance. An integrated pan-cancer analysis of AURKA expression revealed its role in prognosis and drug resistance, emphasizing its significance in therapeutic approaches (Miralaei et al., 2021).
Synergistic Antitumor Effect in Squamous Cell Carcinoma
Combining AURKA and WEE1 inhibition demonstrated synergistic antitumor effects in head and neck squamous cell carcinoma (HNSCC) models. This combination strategy is promising for TP53-mutated cancers, offering a new therapeutic avenue (Lee et al., 2019).
Enhanced Radiosensitivity in Lung Cancer
AURKA inhibition enhances radiosensitivity in certain lung cancer cell lines. The expression of AURKA correlates with decreased survival in non-small cell lung cancer (NSCLC), highlighting its potential as a target in combination with radiotherapy (Liu et al., 2019).
Kinase-Independent Functions in DNA Replication Initiation
AURKA has a kinase-independent function in DNA replication initiation. Allosteric inhibitors of AURKA, unlike catalytic inhibitors, block the G1-S cell cycle transition, revealing a new avenue for cancer therapy (Almeida et al., 2020).
Non-Mitotic Functions in Cancer
Beyond its role in mitosis, AURKA has several non-mitotic roles, such as in DNA repair, cell migration, and mitochondrial dynamics. Understanding these roles can enhance pharmacological strategies against AURKA overexpression in cancers (Bertolin & Tramier, 2019).
Autophagic Cell Death and Radiosensitivity in NSCLC
The AURKA-CXCL5 axis plays a crucial role in NSCLC autophagy, affecting the sensitivity of NSCLC cells to radiotherapy. This axis is a potential target for combating NSCLC resistance to radiotherapy (Wang et al., 2021).
Eigenschaften
Molekularformel |
C18H17N3O3 |
|---|---|
Molekulargewicht |
323.352 |
IUPAC-Name |
2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol |
InChI |
InChI=1S/C18H17N3O3/c1-23-11-7-8-13(17(9-11)24-2)15-10-14(20-18(19)21-15)12-5-3-4-6-16(12)22/h3-10,22H,1-2H3,(H2,19,20,21) |
InChI-Schlüssel |
PKYZIHREDNYUQC-UHFFFAOYSA-N |
SMILES |
OC1=CC=CC=C1C2=NC(N)=NC(C3=CC=C(OC)C=C3OC)=C2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AURKA-IN-12 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







